![molecular formula C20H21N5O2 B2589517 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone CAS No. 2379970-61-1](/img/structure/B2589517.png)
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
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Overview
Description
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a role in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone can reduce inflammation and cancer cell growth in vitro. It has also been found to reduce the production of certain cytokines and chemokines that play a role in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study.
Future Directions
There are several future directions for research on [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone. One direction is to further study its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone involves the reaction of quinoxaline-6-carboxaldehyde with 3-(piperidin-1-yl)propan-1-ol in the presence of a base. The resulting intermediate is then reacted with 5-methyl-2-chloropyrimidine-4-carbaldehyde to form the final product.
Scientific Research Applications
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone has been studied for its potential in treating various diseases. It has been found to have anti-inflammatory properties and has shown promise in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential in treating cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-10-23-20(24-11-14)27-13-15-3-2-8-25(12-15)19(26)16-4-5-17-18(9-16)22-7-6-21-17/h4-7,9-11,15H,2-3,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOXPUOTYQVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline |
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